4-Iodobenzoic acid

描述

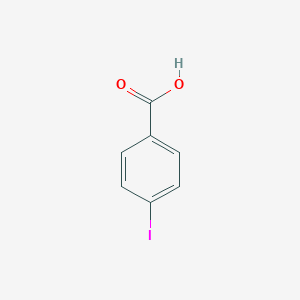

Structure

3D Structure

属性

IUPAC Name |

4-iodobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5IO2/c8-6-3-1-5(2-4-6)7(9)10/h1-4H,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GHICCUXQJBDNRN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)O)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5IO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20862304 | |

| Record name | Benzoic acid, 4-iodo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20862304 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White to off-white powder; [Acros Organics MSDS] | |

| Record name | 4-Iodobenzoic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/20054 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

0.000198 [mmHg] | |

| Record name | 4-Iodobenzoic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/20054 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

619-58-9 | |

| Record name | 4-Iodobenzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=619-58-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Iodobenzoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000619589 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-IODOBENZOIC ACID | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3773 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzoic acid, 4-iodo- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzoic acid, 4-iodo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20862304 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-iodobenzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.641 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-IODOBENZOIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/IPO4LYQ1EN | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

4-Iodobenzoic Acid: A Comprehensive Technical Guide

Introduction

4-Iodobenzoic acid, with the CAS number 619-58-9, is an aromatic compound that serves as a vital and versatile building block in a multitude of scientific and industrial applications.[1][2] Characterized by an iodine atom and a carboxylic acid group attached to a benzene (B151609) ring, its unique structure makes it a valuable intermediate in organic synthesis, pharmaceutical development, and materials science.[1][2][3] This technical guide provides an in-depth overview of its properties, synthesis, applications, and safety protocols, tailored for researchers, scientists, and professionals in drug development.

Chemical and Physical Properties

The intrinsic properties of this compound are fundamental to its reactivity and applications. The presence of both a carboxylic acid and an aryl iodide moiety allows for a wide range of chemical transformations.[3]

| Property | Value | Source(s) |

| CAS Number | 619-58-9 | [4] |

| Molecular Formula | C7H5IO2 | [4][5] |

| Molecular Weight | 248.02 g/mol | [4][5] |

| Appearance | White to light yellow powder or crystals | [6] |

| Melting Point | 270-274 °C | [7][8] |

| Boiling Point | 318.5 ± 25.0 °C at 760 mmHg | [7] |

| Density | ~2.1 g/cm³ | [7][8] |

| Solubility | Slightly soluble in water; Soluble in alcohol and ether. | [4][6] |

| pKa | 4.03 | [4] |

| InChI Key | GHICCUXQJBDNRN-UHFFFAOYSA-N | [5] |

| SMILES | C1=CC(=CC=C1C(=O)O)I | [5] |

Synthesis and Experimental Protocols

Several established synthetic pathways exist for the preparation of this compound. The two most common laboratory methods are detailed below.

Oxidation of 4-Iodotoluene (B166478)

This method involves the oxidation of the methyl group of 4-iodotoluene to a carboxylic acid using a strong oxidizing agent like potassium permanganate (B83412) (KMnO4).[9][10]

Experimental Protocol:

-

Dissolution: Dissolve 4-iodotoluene in a suitable solvent, such as a mixture of pyridine (B92270) and water.

-

Oxidation: Gradually add potassium permanganate to the solution while maintaining a controlled temperature, typically by heating under reflux.

-

Quenching: After the reaction is complete (indicated by the disappearance of the purple permanganate color), cool the mixture.

-

Filtration: Filter the mixture to remove the manganese dioxide byproduct.

-

Acidification: Acidify the filtrate with a strong acid (e.g., hydrochloric acid) to precipitate the this compound.

-

Isolation and Purification: Collect the solid product by filtration, wash with cold water, and purify by recrystallization from a suitable solvent like ethanol (B145695) or water.

Oxidation of 4-Iodotoluene Workflow

Diazotization of 4-Aminobenzoic Acid

This route, a variation of the Sandmeyer reaction, involves converting the amino group of 4-aminobenzoic acid into a diazonium salt, which is then displaced by iodine.[9]

Experimental Protocol:

-

Diazotization: Dissolve 4-aminobenzoic acid in an aqueous solution of a strong acid (e.g., sulfuric acid). Cool the solution to 0-5 °C in an ice bath.

-

Nitrite (B80452) Addition: Slowly add a chilled aqueous solution of sodium nitrite (NaNO2) to form the diazonium salt. Maintain the low temperature throughout the addition.

-

Iodination: In a separate flask, prepare a solution of potassium iodide (KI) in water.

-

Displacement: Slowly add the cold diazonium salt solution to the potassium iodide solution. Nitrogen gas will evolve.

-

Isolation: Allow the mixture to warm to room temperature and then heat gently to ensure complete reaction.

-

Purification: Cool the mixture, collect the crude product by filtration, and purify by recrystallization.

Diazotization of 4-Aminobenzoic Acid Workflow

Applications in Research and Development

This compound is a cornerstone reagent due to its dual reactivity, enabling a broad spectrum of applications.[3]

Applications of this compound

Cross-Coupling Reactions

The carbon-iodine bond is highly reactive, making this compound an excellent substrate for palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura and Heck reactions.[9] These reactions are fundamental in synthetic organic chemistry for creating carbon-carbon and carbon-heteroatom bonds, allowing for the construction of complex molecular architectures like biaryl and styrene (B11656) derivatives.[3][9]

Typical Suzuki Coupling Workflow:

Generalized Suzuki Coupling Workflow

Pharmaceutical and Medicinal Chemistry

This compound is a key intermediate in the synthesis of active pharmaceutical ingredients (APIs).[9] It is used in the development of novel drug candidates, including anti-inflammatory, analgesic, and anti-cancer agents.[1] The ability to modify its structure allows medicinal chemists to fine-tune the biological activity and pharmacokinetic properties of new therapeutic molecules.[1] For example, it is used as a reagent in synthesizing PTP1B inhibitors and antifungal agents.[11]

Materials Science

In materials science, this compound is employed in the synthesis of advanced materials. It serves as a precursor for creating Metal-Organic Frameworks (MOFs) and ligands for catalysis.[9] Furthermore, it is used in the development of liquid crystals and as a coupling agent in polymerization processes to enhance the mechanical and thermal properties of polymers.[1]

Specialty Reagent

This compound is used for the in situ generation of [hydroxy(4-carboxyphenyl)iodonium]ion, a hypervalent iodine species.[12] This reagent, typically formed using an oxidant like Oxone, is utilized for the oxidative cleavage of various alkenes.[9]

Safety and Toxicology

Proper handling of this compound is crucial to ensure laboratory safety. It is classified as an irritant.

| Hazard Type | GHS Classification and Description |

| Skin Irritation | H315: Causes skin irritation.[5] |

| Eye Irritation | H319: Causes serious eye irritation.[5] |

| Respiratory Irritation | H335: May cause respiratory irritation.[5][13] |

Handling and Storage:

-

Handling: Use with adequate ventilation. Avoid contact with skin, eyes, and clothing. Do not breathe dust. Wash hands thoroughly after handling.[4][13][14]

-

Storage: Store in a cool, dry, well-ventilated place. Keep the container tightly closed when not in use.[4][13][15]

-

Incompatible Materials: Strong oxidizing agents and strong bases.[4][13]

First Aid Measures:

-

Inhalation: Remove to fresh air. If breathing is difficult, give oxygen. Seek medical attention.[4][14]

-

Skin Contact: Flush skin with plenty of soap and water for at least 15 minutes while removing contaminated clothing. Seek medical attention.[4]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[4]

-

Ingestion: If the victim is conscious, give 2-4 cupfuls of milk or water. Seek immediate medical attention.[4]

Toxicological Data:

-

The toxicological properties have not been fully investigated.[4][13][14]

-

An intravenous LD50 in mice has been reported as 2,500 mg/kg.[5]

References

- 1. chemimpex.com [chemimpex.com]

- 2. nbinno.com [nbinno.com]

- 3. nbinno.com [nbinno.com]

- 4. This compound(619-58-9)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 5. This compound | C7H5IO2 | CID 12085 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Infinium Pharmachem Limited [infiniumpharmachem.com]

- 7. This compound | CAS#:619-58-9 | Chemsrc [chemsrc.com]

- 8. chemsynthesis.com [chemsynthesis.com]

- 9. This compound | High-Purity Reagent Supplier [benchchem.com]

- 10. This compound - Wikipedia [en.wikipedia.org]

- 11. pharmaffiliates.com [pharmaffiliates.com]

- 12. This compound 98 619-58-9 [sigmaaldrich.com]

- 13. fishersci.com [fishersci.com]

- 14. WERCS Studio - Application Error [assets.thermofisher.com]

- 15. 619-58-9|this compound|BLD Pharm [bldpharm.com]

An In-depth Technical Guide to the Physical and Chemical Properties of 4-Iodobenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Iodobenzoic acid (CAS 619-58-9) is a halogenated aromatic carboxylic acid that serves as a pivotal building block in a multitude of scientific disciplines, most notably in pharmaceutical development and materials science. Its unique bifunctional nature, possessing both a reactive iodine atom and a versatile carboxylic acid group, allows for its strategic incorporation into complex molecular architectures. The iodine moiety is an excellent leaving group in various metal-catalyzed cross-coupling reactions, facilitating the formation of carbon-carbon and carbon-heteroatom bonds. Concurrently, the carboxylic acid functional group provides a handle for derivatization into esters, amides, and other functionalities. This guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols for its synthesis and characterization, and highlights its applications, particularly in drug discovery and materials science.

Physical and Chemical Properties

This compound is a white to off-white crystalline solid at room temperature.[1] A summary of its key physical and chemical properties is presented in the tables below.

General and Physical Properties

| Property | Value | Reference(s) |

| Molecular Formula | C₇H₅IO₂ | [2][3][4][5] |

| Molecular Weight | 248.02 g/mol | [2][3][5] |

| Appearance | White to off-white or pinkish powder/crystalline solid | [1][2] |

| Melting Point | 269 - 277 °C (decomposes) | [2][6] |

| Boiling Point | 318.5 ± 25.0 °C (Predicted) | [7] |

| Density | 2.18 g/cm³ | [8][9] |

| pKa | ~4.0 (in water) | |

| Vapor Pressure | 0.000198 mmHg |

Solubility

| Solvent | Solubility | Reference(s) |

| Water | Slightly soluble/Partly miscible (0.04 g/L at 25 °C) | [1][5][6][10] |

| Hot Water | Soluble | [10] |

| Ethanol | Soluble | [5][6] |

| Ether | Soluble | [5][6] |

| Acetone | Soluble | [1] |

| Dimethylformamide | Soluble | [1] |

Spectroscopic Data

| Technique | Key Features | Reference(s) |

| ¹H NMR | Spectra available | [11][12] |

| ¹³C NMR | Spectra available | |

| IR (Infrared) | Spectra available | [13] |

| Mass Spectrometry | Major peaks at m/z 248, 231 | |

| UV-Vis | Spectra available |

Experimental Protocols

Detailed methodologies for the synthesis, purification, and characterization of this compound are provided below.

Synthesis of this compound from p-Aminobenzoic Acid

This protocol describes the synthesis of this compound via a diazotization reaction of p-aminobenzoic acid, followed by a Sandmeyer-type reaction with potassium iodide.

Materials:

-

p-Aminobenzoic acid

-

3 M Hydrochloric acid (HCl)

-

Sodium nitrite (B80452) (NaNO₂)

-

Potassium iodide (KI)

-

Ethanol (95%)

-

Deionized water

-

Ice

-

Starch-iodide paper

Procedure:

-

In a 250 mL beaker, dissolve 1.37 g (10.0 mmol) of p-aminobenzoic acid in 10 mL of 3 M HCl, warming gently to facilitate dissolution.

-

Cool the solution to below 5 °C in an ice bath.

-

In a separate beaker, dissolve 0.69 g (10.0 mmol) of sodium nitrite in 10 mL of water and cool this solution in the ice bath.

-

Slowly add the cold sodium nitrite solution to the p-aminobenzoic acid solution while maintaining the temperature below 10 °C. Stir continuously.

-

After the addition is complete, test for the presence of excess nitrous acid using starch-iodide paper (a blue-black color indicates excess). If the test is negative, add a small amount more of the sodium nitrite solution until a positive test is achieved. A small amount of urea can be added to quench any significant excess of nitrous acid.

-

In a 600 mL beaker, dissolve 2.49 g (15.0 mmol) of potassium iodide in 100 mL of water.

-

Slowly and carefully pour the cold diazonium salt solution into the potassium iodide solution with stirring. Nitrogen gas will evolve.

-

Gently heat the mixture to encourage the reaction and to decompose any remaining diazonium salt.

-

Collect the crude this compound by vacuum filtration and wash the solid with cold water.

Purification by Recrystallization

Materials:

-

Crude this compound

-

Ethanol

-

Deionized water

-

Activated carbon (optional)

Procedure:

-

Transfer the crude this compound to an Erlenmeyer flask.

-

Add a minimal amount of hot 80:20 ethanol/water solution to dissolve the solid completely.

-

If the solution is colored, add a small amount of activated carbon and boil for a few minutes.

-

Perform a hot filtration to remove the activated carbon and any other insoluble impurities.

-

Allow the filtrate to cool slowly to room temperature to form crystals.

-

Further cool the flask in an ice bath to maximize crystal formation.

-

Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry thoroughly.

Characterization Techniques

Sample Preparation:

-

Accurately weigh 5-25 mg of dry, purified this compound.

-

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry vial.

-

Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean 5 mm NMR tube to remove any particulate matter.

-

Cap the NMR tube and carefully wipe the outside before inserting it into the spectrometer.

Data Acquisition:

-

Acquire the ¹H NMR spectrum on a standard NMR spectrometer (e.g., 400 or 500 MHz).

-

Typical parameters include a sufficient number of scans for a good signal-to-noise ratio, a relaxation delay of 1-5 seconds, and a spectral width appropriate for aromatic compounds.

Sample Preparation:

-

Thoroughly grind 1-2 mg of dry this compound with approximately 100-200 mg of dry, spectroscopy-grade potassium bromide (KBr) in an agate mortar until a fine, homogeneous powder is obtained.

-

Place a portion of the mixture into a pellet-forming die.

-

Press the powder under high pressure (typically 8-10 tons) using a hydraulic press to form a thin, transparent or translucent pellet.

Data Acquisition:

-

Place the KBr pellet in the sample holder of an FT-IR spectrometer.

-

Record the spectrum, typically in the range of 4000-400 cm⁻¹. Acquire a background spectrum of an empty pellet holder or a pure KBr pellet.

Sample Preparation:

-

Prepare a dilute solution of this compound (e.g., 1 mg/mL) in a suitable volatile solvent such as methanol (B129727) or acetonitrile.

-

Further dilute an aliquot of this stock solution to a final concentration of approximately 10-100 µg/mL.

-

The sample should be free of non-volatile salts and buffers.

Data Acquisition:

-

Introduce the sample into the mass spectrometer via a suitable ionization source, such as electrospray ionization (ESI) or electron ionization (EI).

-

Acquire the mass spectrum over an appropriate m/z range.

Chemical Reactions and Applications

This compound is a versatile reagent in organic synthesis, primarily due to the reactivity of both the iodo and carboxylic acid groups.

Suzuki-Miyaura Cross-Coupling Reaction

This compound is an excellent substrate for palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, which form a new carbon-carbon bond between the iodinated aromatic ring and an organoboron compound.

Representative Protocol:

-

To a reaction flask, add this compound (1.0 mmol), an arylboronic acid (1.2 mmol), a palladium catalyst (e.g., Pd(OAc)₂, 0.01-1 mol%), and a base (e.g., K₂CO₃ or Na₂CO₃, 2.0 mmol).

-

Add a suitable solvent system, such as a mixture of water and an organic solvent (e.g., ethanol, toluene, or dioxane).

-

Stir the reaction mixture at room temperature or with heating until the reaction is complete, as monitored by techniques like TLC or LC-MS.

-

Upon completion, perform an aqueous workup and purify the product by recrystallization or column chromatography.

Applications in Drug Discovery and Materials Science

-

Drug Discovery: this compound is a key intermediate in the synthesis of various pharmaceuticals, including anti-inflammatory agents, analgesics, and potential anti-cancer drugs.[2][4] Its ability to participate in cross-coupling reactions allows for the construction of complex molecular scaffolds common in drug candidates. It is also used in biochemical research for studies involving enzyme inhibition and receptor binding.[2]

-

Materials Science: This compound is utilized in the synthesis of polymers, liquid crystals, and metal-organic frameworks (MOFs).[2] In MOFs, dicarboxylic acids like this compound can act as organic linkers that connect metal ions or clusters, leading to porous materials with applications in gas storage and catalysis.

Visualizations

Synthesis of this compound Workflow

Caption: Workflow for the synthesis of this compound from p-Aminobenzoic Acid.

Suzuki-Miyaura Coupling Reaction Logical Relationship

Caption: Logical relationship of reactants and conditions in a Suzuki-Miyaura coupling.

References

- 1. How Do You Prepare Kbr Pellets For Ftir Analysis? Master The Technique For High-Quality Ir Spectra - Kintek Solution [kindle-tech.com]

- 2. youtube.com [youtube.com]

- 3. How to make an NMR sample [chem.ch.huji.ac.il]

- 4. shimadzu.com [shimadzu.com]

- 5. This compound - Wikipedia [en.wikipedia.org]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. nbinno.com [nbinno.com]

- 8. This compound | C7H5IO2 | CID 12085 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 11. NMR blog - Guide: Preparing a Sample for NMR analysis – Part I — Nanalysis [nanalysis.com]

- 12. m.youtube.com [m.youtube.com]

- 13. files.core.ac.uk [files.core.ac.uk]

4-Iodobenzoic acid molecular weight and formula

An In-depth Technical Guide to 4-Iodobenzoic Acid

For researchers, scientists, and drug development professionals, this compound is a versatile building block in organic synthesis and medicinal chemistry. This white to pinkish powder serves as a crucial intermediate in the creation of a wide array of molecules, including pharmaceuticals and materials for specialized applications.[1] Its utility stems from the presence of both a carboxylic acid group and an iodine atom on the benzene (B151609) ring, allowing for a variety of chemical transformations.

Core Properties and Formula

This compound, also known as p-iodobenzoic acid, possesses a well-defined set of physicochemical properties that are critical for its application in experimental settings.[2] The compound's molecular formula and weight are fundamental parameters for stoichiometric calculations in chemical reactions.

| Parameter | Value |

| Molecular Formula | C₇H₅IO₂[1][2][3] |

| Linear Formula | IC₆H₄CO₂H |

| Molecular Weight | 248.02 g/mol [1][3] |

| CAS Number | 619-58-9[1][2] |

| Melting Point | 269-277 °C[1] |

| Appearance | White to pinkish powder[1] |

Applications in Research and Drug Development

The unique structure of this compound makes it a valuable reagent in the synthesis of novel compounds with potential therapeutic applications. It is frequently employed in the development of anti-inflammatory and anti-cancer agents.[1] Furthermore, it serves as a key component in the synthesis of PTP1B inhibitors and antifungal agents.[3]

A generalized workflow for the utilization of this compound in the initial stages of drug discovery can be visualized as follows:

Caption: A logical workflow for the use of this compound in drug discovery.

Experimental Protocols

While specific experimental protocols are highly dependent on the target molecule, a general methodology for a Suzuki coupling reaction, a common application for this compound, is outlined below. This protocol is illustrative and would require optimization for a specific reaction.

Illustrative Suzuki Coupling Protocol:

-

Reaction Setup: In a clean, dry flask, combine this compound (1 equivalent), a boronic acid derivative (1.2 equivalents), and a palladium catalyst such as Pd(PPh₃)₄ (0.05 equivalents).

-

Solvent and Base: Add a suitable solvent, such as a mixture of toluene (B28343) and water, and a base, typically sodium carbonate (2 equivalents).

-

Reaction Conditions: Heat the mixture to reflux (approximately 80-100 °C) under an inert atmosphere (e.g., nitrogen or argon) for a specified period, typically ranging from 2 to 24 hours.

-

Monitoring: Monitor the reaction progress using an appropriate analytical technique, such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Workup: Upon completion, cool the reaction mixture to room temperature. Extract the aqueous layer with an organic solvent like ethyl acetate.

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified, commonly by column chromatography, to yield the desired coupled product.

References

An In-depth Technical Guide to the Synthesis and Preparation of 4-Iodobenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Iodobenzoic acid is a versatile synthetic intermediate of significant interest in pharmaceutical and materials science. Its utility stems from the presence of two key functional groups: a carboxylic acid and an aryl iodide. The carboxylic acid moiety allows for the formation of esters, amides, and other derivatives, while the carbon-iodine bond is a prime site for forming new carbon-carbon and carbon-heteroatom bonds through various cross-coupling reactions. This guide provides a detailed overview of two common and reliable laboratory-scale methods for the synthesis of this compound: the Sandmeyer reaction starting from 4-aminobenzoic acid and the oxidation of 4-iodotoluene (B166478).

This document offers detailed experimental protocols, a comparative summary of quantitative data, and workflow diagrams to facilitate a comprehensive understanding of these synthetic routes.

Comparative Data of Synthetic Routes

The selection of a synthetic route for this compound can be guided by factors such as the availability of starting materials, desired yield and purity, and reaction scale. The following table summarizes key quantitative data for the two primary methods detailed in this guide.

| Parameter | Sandmeyer Reaction | Oxidation of 4-Iodotoluene |

| Starting Material | 4-Aminobenzoic acid | 4-Iodotoluene |

| Key Reagents | Sodium nitrite (B80452) (NaNO₂), Hydrochloric acid (HCl), Potassium iodide (KI) | Potassium permanganate (B83412) (KMnO₄) |

| Typical Yield | ~70-80% | 76-78% |

| Reported Purity | High after recrystallization | High after recrystallization |

| Melting Point (°C) | 266-273 °C[1][2] | 266-273 °C[1][2] |

| Key Advantages | Good yield, readily available starting material. | High-yielding, effective for converting the methyl group. |

| Key Considerations | In situ generation of unstable diazonium salt, requires careful temperature control. | Strong oxidizing agent, requires careful monitoring to avoid side reactions. |

Synthetic Methodologies and Experimental Protocols

Method 1: Sandmeyer Reaction of 4-Aminobenzoic Acid

The Sandmeyer reaction is a classic and effective method for the synthesis of aryl halides from primary aryl amines.[3] The reaction proceeds via the formation of a diazonium salt intermediate, which is then displaced by an iodide ion. The iodination of diazonium salts does not strictly require a copper catalyst, which is often a hallmark of Sandmeyer reactions.[3]

Reaction Scheme:

-

Diazotization:

-

In a 100 mL beaker, suspend 5.0 g of 4-aminobenzoic acid in 25 mL of 3 M hydrochloric acid.

-

Cool the suspension to 0-5 °C in an ice-water bath with constant stirring.

-

In a separate beaker, dissolve 2.75 g of sodium nitrite in 10 mL of water and cool the solution in the ice bath.

-

Slowly add the cold sodium nitrite solution dropwise to the stirred 4-aminobenzoic acid suspension. Maintain the temperature below 5 °C throughout the addition.

-

After the addition is complete, continue stirring the mixture in the ice bath for an additional 15 minutes to ensure complete formation of the diazonium salt.

-

-

Iodination:

-

In a 250 mL beaker, dissolve 8.5 g of potassium iodide in 20 mL of water.

-

Slowly and with vigorous stirring, add the cold diazonium salt solution to the potassium iodide solution.

-

Effervescence (evolution of nitrogen gas) will be observed.

-

Once the addition is complete, allow the mixture to stand at room temperature for 10 minutes.

-

Gently warm the reaction mixture to approximately 50 °C on a hot plate for 15 minutes to ensure complete decomposition of the diazonium salt.

-

-

Isolation and Purification:

-

Cool the reaction mixture in an ice bath to precipitate the crude this compound.

-

Collect the solid product by vacuum filtration and wash it with cold water.

-

To remove any residual iodine, wash the crude product with a small amount of cold, saturated sodium bisulfite solution, followed by another wash with cold water.

-

The crude product can be purified by recrystallization from a mixture of ethanol (B145695) and water to yield white to off-white crystals.[4]

-

Caption: Workflow for the synthesis of this compound via the Sandmeyer reaction.

Method 2: Oxidation of 4-Iodotoluene

A reliable laboratory method for preparing this compound is the oxidation of the methyl group of 4-iodotoluene.[1] Potassium permanganate is a powerful oxidizing agent commonly employed for this transformation.[5]

Reaction Scheme:

-

Oxidation:

-

In a 500 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, place 5.0 g of 4-iodotoluene and 150 mL of water.

-

Add 10.0 g of potassium permanganate to the flask.

-

Heat the mixture to reflux with vigorous stirring. The purple color of the permanganate will gradually disappear as it is consumed, and a brown precipitate of manganese dioxide (MnO₂) will form.

-

Continue refluxing for 2-3 hours, or until the purple color is no longer visible.

-

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Filter the hot solution by vacuum filtration to remove the manganese dioxide precipitate. Wash the filter cake with a small amount of hot water to ensure all the product is collected in the filtrate.

-

To destroy any excess permanganate, a small amount of sodium bisulfite can be added to the filtrate until the solution is colorless.

-

-

Isolation and Purification:

-

Transfer the clear filtrate to a beaker and cool it in an ice bath.

-

Slowly acidify the cold filtrate with concentrated hydrochloric acid with stirring until the precipitation of this compound is complete (pH ~2).

-

Collect the white precipitate by vacuum filtration and wash it thoroughly with cold water.

-

The crude product can be purified by recrystallization from hot water or an ethanol/water mixture to yield pure this compound.[6]

-

Caption: Workflow for the synthesis of this compound via oxidation of 4-iodotoluene.

Conclusion

This technical guide has detailed two robust and widely applicable methods for the synthesis of this compound. The Sandmeyer reaction provides a reliable route from the readily available 4-aminobenzoic acid, while the oxidation of 4-iodotoluene offers an effective alternative. The choice between these methods will depend on the specific needs and resources of the research or development team. The provided experimental protocols and comparative data are intended to serve as a valuable resource for scientists engaged in the synthesis of this important chemical intermediate.

References

solubility of 4-Iodobenzoic acid in different solvents

An In-depth Technical Guide to the Solubility of 4-Iodobenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of this compound in various solvents. The document collates available quantitative and qualitative data, presents detailed experimental protocols for solubility determination, and includes graphical representations of experimental workflows to assist researchers in applying this information.

Physicochemical Properties of this compound

This compound is a white to off-white crystalline solid.[1][2] Its structure, consisting of a benzene (B151609) ring substituted with a carboxylic acid group and an iodine atom, dictates its solubility behavior. The carboxylic acid group can participate in hydrogen bonding, while the iodinated benzene ring is largely nonpolar.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 619-58-9 | [3][4] |

| Molecular Formula | C₇H₅IO₂ | [3][4] |

| Molecular Weight | 248.02 g/mol | [3][5] |

| Melting Point | 270-273 °C | [3][6] |

| pKa (at 25 °C) | 4.00 | [7] |

| Appearance | White to off-white crystalline powder | [1][2] |

Solubility Profile

The solubility of this compound is influenced by the polarity of the solvent and its ability to form hydrogen bonds. As a carboxylic acid, its solubility in aqueous solutions is highly dependent on pH.

Aqueous Solubility

This compound is slightly soluble in cold water.[8] The quantitative solubility in water at 25 °C has been reported to be 0.04 g/L.[1][7] Its solubility is expected to increase in alkaline solutions due to the deprotonation of the carboxylic acid group to form the more soluble carboxylate salt.

Organic Solvent Solubility

Qualitative data indicates that this compound is soluble in a range of polar organic solvents.[8] It is described as soluble in alcohols (such as ethanol) and ether.[8] It is also soluble in hot water.[9]

Table 2: Quantitative Solubility of this compound

| Solvent | Temperature (°C) | Solubility (g/L) | Reference(s) |

| Water | 25 | 0.04 | [1][7] |

Table 3: Qualitative Solubility of this compound

| Solvent | Solubility | Reference(s) |

| Cold Water | Slightly Soluble / Insoluble | [1][8] |

| Hot Water | Soluble | [9] |

| Alcohol (Ethanol) | Soluble | [8] |

| Ether | Soluble | [8] |

Experimental Protocols for Solubility Determination

Accurate determination of solubility is critical for various applications in research and development. The following sections detail standard methodologies for both qualitative and quantitative solubility assessment.

Protocol for Qualitative Solubility Classification

This protocol allows for the classification of a compound's solubility based on its behavior in a series of common solvents, which can indicate the presence of acidic or basic functional groups.

Objective: To determine the solubility class of this compound.

Materials:

-

This compound

-

Test tubes

-

Vortex mixer

-

Deionized water

-

Diethyl ether

-

5% (w/v) Sodium hydroxide (B78521) (NaOH) solution

-

5% (w/v) Sodium bicarbonate (NaHCO₃) solution

-

5% (v/v) Hydrochloric acid (HCl) solution

Procedure:

-

Water Solubility: Add approximately 25 mg of this compound to a test tube containing 0.75 mL of deionized water. Vigorously shake or vortex the tube for 2 minutes. Observe if the solid dissolves completely.

-

Ether Solubility: If soluble in water, repeat the test with diethyl ether. Add approximately 25 mg of this compound to a test tube containing 0.75 mL of diethyl ether. Vigorously shake or vortex and observe.

-

Acid/Base Solubility Tests (if insoluble in water):

-

5% NaOH: To a test tube containing 25 mg of this compound, add 0.75 mL of 5% NaOH solution in portions, shaking after each addition. Observe for dissolution.

-

5% NaHCO₃: Repeat the above step using 5% NaHCO₃ solution. Carboxylic acids are typically soluble in both strong and weak bases.

-

5% HCl: To a fresh test tube with 25 mg of this compound, add 0.75 mL of 5% HCl solution and observe. As an acid, this compound is expected to be insoluble in acidic solutions.

-

Caption: Workflow for Qualitative Solubility Analysis.

Protocol for Quantitative Solubility Determination (Shake-Flask Method)

The isothermal shake-flask method is considered the gold standard for determining thermodynamic equilibrium solubility due to its accuracy and reliability.

Objective: To quantitatively determine the solubility of this compound in a specific solvent.

Materials and Equipment:

-

This compound (high purity)

-

Solvent of interest (e.g., ethanol, analytical grade)

-

Glass vials with screw caps

-

Orbital shaker with temperature control (or water bath)

-

Analytical balance

-

Centrifuge

-

Volumetric flasks and pipettes

-

Analytical instrument for concentration measurement (e.g., HPLC-UV, UV-Vis spectrophotometer)

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of solid this compound to several vials. The excess solid should be visually apparent to ensure saturation.

-

Accurately add a known volume of the chosen solvent to each vial.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in an orbital shaker or water bath set to a constant temperature (e.g., 25 °C).

-

Agitate the samples for a predetermined time (e.g., 24-72 hours) to ensure equilibrium is reached. The time required should be determined empirically by sampling at different time points until the concentration in solution remains constant.

-

-

Phase Separation:

-

After equilibration, allow the vials to stand undisturbed at the same temperature to let the excess solid settle.

-

To ensure complete separation of the solid, centrifuge the vials at a moderate speed.

-

-

Sample Analysis:

-

Carefully withdraw an aliquot of the clear supernatant.

-

Dilute the aliquot gravimetrically or volumetrically to a concentration within the calibrated range of the analytical instrument.

-

Analyze the concentration of this compound in the diluted sample using a validated analytical method, such as HPLC-UV.

-

-

Calculation:

-

Calculate the original concentration in the saturated solution by accounting for the dilution factor.

-

The result is typically expressed in units such as g/L, mg/mL, or mol/L.

-

Caption: Workflow for the Shake-Flask Solubility Method.

Conclusion

This guide summarizes the available solubility data for this compound and provides detailed, actionable protocols for its determination. While quantitative data in organic solvents is sparse in readily accessible literature, the methodologies described herein provide a robust framework for researchers to generate this data as needed for their specific applications. The interplay of the polar carboxylic acid group and the nonpolar iodinated aromatic ring results in a solubility profile that is highly dependent on the solvent system, a critical consideration in drug development, organic synthesis, and materials science.

References

- 1. This compound | CAS#:619-58-9 | Chemsrc [chemsrc.com]

- 2. DMSO Solubility Assessment for Fragment-Based Screening - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. Benzoic acid, 4-iodo- [webbook.nist.gov]

- 5. This compound | C7H5IO2 | CID 12085 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound 98 619-58-9 [sigmaaldrich.com]

- 7. Cas 619-58-9,this compound | lookchem [lookchem.com]

- 8. Infinium Pharmachem Limited [infiniumpharmachem.com]

- 9. P-IODOBENZOIC ACID [chembk.com]

Physicochemical Data: Melting and Boiling Points

An In-depth Technical Guide on the Physicochemical Properties of 4-Iodobenzoic Acid

This technical guide provides a comprehensive overview of the melting and boiling points of this compound, a compound of significant interest in pharmaceutical development, material science, and biochemical research.[1] This document is intended for researchers, scientists, and drug development professionals, offering detailed data, experimental protocols, and a visual workflow to facilitate understanding and application in a laboratory setting.

This compound is a white to pinkish solid at room temperature.[1] Its thermal properties are critical for its purification, handling, and application in various synthetic processes. The melting point is well-documented, while the boiling point is generally not reported as the compound is likely to decompose or sublime at high temperatures before boiling under atmospheric pressure.

The quantitative data for the thermal properties of this compound are summarized in the table below.

| Physical Property | Value | Citations |

| Melting Point | 269 - 277 °C | [1] |

| 270 - 273 °C | [2][3][4] | |

| 270 - 274 °C | [5] | |

| 270 °C | [6] | |

| Boiling Point | Not Available (n/a) | [5] |

Experimental Protocols

Accurate determination of melting and boiling points is fundamental for compound identification and purity assessment. Impurities typically cause a depression and broadening of the melting point range.[7] The following sections detail standard laboratory procedures for these measurements.

Melting Point Determination (Capillary Method)

The capillary method is the most common technique for determining the melting point of a solid organic compound.[8]

Apparatus:

-

Glass capillary tubes (sealed at one end)[9]

-

Mortar and pestle (optional, for grinding)

-

Spatula

Procedure:

-

Sample Preparation: Ensure the this compound sample is completely dry and finely powdered. If necessary, gently grind the crystals using a mortar and pestle.[8]

-

Loading the Capillary Tube: Invert a capillary tube and press the open end into the powdered sample. A small amount of solid will be forced into the tube.

-

Packing the Sample: Tap the sealed end of the capillary tube gently on a hard surface to cause the solid to fall to the bottom. Alternatively, drop the tube (sealed end down) through a long, narrow glass tube to pack the sample tightly.[7][10] The final packed sample height should be 2-3 mm.[10]

-

Measurement - Preliminary (Optional): If the approximate melting point is unknown, perform a rapid determination by heating the sample at a rate of 10-20°C per minute to establish a rough range.[9]

-

Measurement - Accurate:

-

Place the prepared capillary tube into the heating block of the melting point apparatus.[7][10]

-

Set the starting temperature to approximately 15-20°C below the expected melting point.[9][10]

-

Adjust the heating rate to a slow and steady 1-2°C per minute to ensure thermal equilibrium between the sample, heating block, and thermometer.[9]

-

Observe the sample through the magnifying lens. Record the temperature at which the first drop of liquid appears (T₁).

-

Continue heating at the same slow rate and record the temperature at which the last solid crystal melts into a clear liquid (T₂).

-

The melting point is reported as the range from T₁ to T₂.

-

Boiling Point Determination (Micro Method)

For determining the boiling point of small quantities of liquid, the Thiele tube or a similar micro-reflux apparatus is employed. While this compound is a solid, this general protocol is provided for context.

Apparatus:

-

Heating mantle or Bunsen burner

-

Thermometer

-

Small test tube (e.g., Durham tube)

-

Capillary tube (sealed at one end)

-

Mineral oil or paraffin (B1166041) oil (for heating bath)[13]

Procedure:

-

Setup: Fill the Thiele tube with mineral oil to a level just above the top of the side arm.[12]

-

Sample Preparation: Add approximately 0.5 mL of the liquid sample into the small test tube. Place a capillary tube (sealed end up, open end down) into the liquid.[12]

-

Assembly: Attach the test tube to the thermometer using a rubber band, ensuring the bottom of the tube is level with the thermometer bulb.

-

Heating: Immerse the assembly in the Thiele tube, ensuring the sample is below the oil level. Begin heating the side arm of the Thiele tube gently and continuously.[11][12]

-

Observation: As the temperature rises, air trapped in the capillary tube will expand and bubble out. When the liquid's boiling point is reached, a rapid and continuous stream of bubbles will emerge from the capillary tip.[12]

-

Measurement: Once a vigorous stream of bubbles is observed, remove the heat source. The liquid will begin to cool. The boiling point is the temperature at which the bubbling ceases and the liquid is drawn back into the capillary tube.[11] This occurs when the vapor pressure of the liquid equals the external atmospheric pressure.

Visualized Experimental Workflow

The following diagram illustrates the logical steps for determining the melting point of a solid compound using the capillary method.

Caption: Workflow for Melting Point Determination.

References

- 1. chemimpex.com [chemimpex.com]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. Infinium Pharmachem Limited [infiniumpharmachem.com]

- 4. Iodobenzoic acid - Wikipedia [en.wikipedia.org]

- 5. chemsynthesis.com [chemsynthesis.com]

- 6. This compound [stenutz.eu]

- 7. Determination of Melting Point [wiredchemist.com]

- 8. westlab.com [westlab.com]

- 9. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

Spectroscopic Analysis of 4-Iodobenzoic Acid: A Technical Guide

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for 4-Iodobenzoic acid, a compound of interest in chemical research and drug development. This document is intended for researchers, scientists, and professionals in the field, offering a detailed look at its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for these analyses.

Introduction

This compound (C7H5IO2, CAS No: 619-58-9) is an aromatic carboxylic acid.[1][2][3] Its structure lends itself to detailed characterization by various spectroscopic techniques, providing valuable insights for synthesis verification, quality control, and further research applications. This guide presents a consolidated summary of its key spectroscopic signatures.

Spectroscopic Data

The following sections summarize the key spectroscopic data for this compound, presented in tabular format for clarity and ease of comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. The ¹H and ¹³C NMR data for this compound are presented below.

Table 1: ¹H NMR Spectroscopic Data for this compound [4][5][6]

| Chemical Shift (δ) ppm | Multiplicity | Solvent | Assignment |

| ~7.85 | Doublet | DMSO-d6 | Aromatic C-H |

| ~7.75 | Doublet | DMSO-d6 | Aromatic C-H |

| ~13.0 (broad) | Singlet | DMSO-d6 | Carboxylic acid -OH |

Note: Chemical shifts can vary slightly depending on the solvent and concentration.

Table 2: ¹³C NMR Spectroscopic Data for this compound [7][8]

| Chemical Shift (δ) ppm | Solvent | Assignment |

| ~167 | DMSO-d6 | Carbonyl C=O |

| ~137 | DMSO-d6 | Aromatic C-H |

| ~131 | DMSO-d6 | Aromatic C-H |

| ~130 | DMSO-d6 | Aromatic C-I |

| ~99 | DMSO-d6 | Aromatic C-COOH |

Note: The assignment of aromatic carbons can be further confirmed by advanced 2D NMR techniques.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. The characteristic IR absorption bands for this compound are summarized below.

Table 3: IR Spectroscopic Data for this compound [9][10]

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~2500-3300 | Broad | O-H stretch (Carboxylic acid) |

| ~1680 | Strong | C=O stretch (Carboxylic acid) |

| ~1600, ~1480 | Medium-Strong | C=C stretch (Aromatic ring) |

| ~1300 | Medium | C-O stretch |

| ~930 | Medium, Broad | O-H bend (out-of-plane) |

| ~840 | Strong | C-H bend (para-disubstituted ring) |

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, confirming the molecular weight and offering structural clues.

Table 4: Mass Spectrometry Data for this compound [2][9]

| m/z | Relative Intensity | Assignment |

| 248 | High | [M]⁺ (Molecular ion) |

| 231 | Medium | [M-OH]⁺ |

| 203 | Low | [M-COOH]⁺ |

| 104 | Medium | [C₆H₄CO]⁺ |

| 76 | Medium | [C₆H₄]⁺ |

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments cited.

NMR Spectroscopy

Sample Preparation:

-

Weigh approximately 5-25 mg of solid this compound for ¹H NMR and 50-100 mg for ¹³C NMR.[11]

-

Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d6) in a clean, dry vial.[11][12][13]

-

To ensure a homogeneous solution and remove any particulate matter, filter the solution through a pipette with a cotton or glass wool plug directly into a 5 mm NMR tube.[11][12]

-

The final sample volume in the NMR tube should be approximately 0.6 mL, corresponding to a height of about 4-5 cm.[12][13]

-

Cap the NMR tube securely.

Instrumental Analysis:

-

The NMR spectra are typically acquired on a spectrometer operating at a field strength of 300 MHz or higher for ¹H.

-

For solid-state NMR, magic-angle spinning (MAS) is employed to obtain high-resolution spectra by averaging anisotropic interactions.[14][15]

-

The instrument's software is used to set the experimental parameters, including the number of scans, pulse sequence, and relaxation delay.[15]

-

The deuterium (B1214612) signal from the solvent is used for field frequency locking.[13]

Attenuated Total Reflectance (ATR) IR Spectroscopy

Sample Preparation:

-

Ensure the ATR crystal (e.g., diamond or zinc selenide) is clean.[16][17]

-

Place a small amount of solid this compound powder directly onto the ATR crystal.[18]

Instrumental Analysis:

-

Record a background spectrum of the clean, empty ATR crystal.[18]

-

Apply pressure to the solid sample using the instrument's pressure clamp to ensure good contact with the crystal.[16]

-

Acquire the sample spectrum. Typically, spectra are collected over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.[19]

-

The final spectrum is presented in terms of absorbance or transmittance.

Electron Impact Mass Spectrometry (EI-MS)

Sample Introduction:

-

For a volatile solid like this compound, the sample can be introduced via a direct insertion probe or after separation by gas chromatography (GC-MS).[20][21][22]

-

The sample is volatilized by heating in the ion source of the mass spectrometer.[20][23]

Ionization and Analysis:

-

In the ion source, the gaseous molecules are bombarded with a beam of high-energy electrons (typically 70 eV), causing ionization and fragmentation.[21][23][24]

-

The resulting positive ions (molecular ion and fragment ions) are accelerated and separated by a mass analyzer (e.g., a quadrupole) based on their mass-to-charge (m/z) ratio.[20][22]

-

A detector measures the abundance of each ion, and the data is presented as a mass spectrum.[22]

Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Caption: Workflow for the spectroscopic characterization of this compound.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. Benzoic acid, 4-iodo- [webbook.nist.gov]

- 3. This compound 98 619-58-9 [sigmaaldrich.com]

- 4. This compound(619-58-9) 1H NMR [m.chemicalbook.com]

- 5. spectrabase.com [spectrabase.com]

- 6. spectrabase.com [spectrabase.com]

- 7. This compound(619-58-9) 13C NMR spectrum [chemicalbook.com]

- 8. spectrabase.com [spectrabase.com]

- 9. This compound | C7H5IO2 | CID 12085 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. This compound(619-58-9) IR Spectrum [m.chemicalbook.com]

- 11. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 12. sites.bu.edu [sites.bu.edu]

- 13. publish.uwo.ca [publish.uwo.ca]

- 14. chem.mst.edu [chem.mst.edu]

- 15. Nmr spectroscopy for solids | Bruker [bruker.com]

- 16. youtube.com [youtube.com]

- 17. Everything You Need to Know About ATR-FTIR Spectroscopy [specac.com]

- 18. Sample Preparation – FT-IR/ATR – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]

- 19. 2.6.5. ATR-FTIR Spectroscopy [bio-protocol.org]

- 20. The Mass Spectrometry Experiment [sites.science.oregonstate.edu]

- 21. chromatographyonline.com [chromatographyonline.com]

- 22. Mass Spectrometry [www2.chemistry.msu.edu]

- 23. Mass Spectrometry Ionization Methods [chemistry.emory.edu]

- 24. Mass Spectrometry Tutorial (Dr. Kamel Harrata) | Chemical Instrumentation Facility [cif.iastate.edu]

An In-Depth Technical Guide to 4-Iodobenzoic Acid: Discovery, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-iodobenzoic acid, a pivotal molecule in organic synthesis and pharmaceutical development. From its historical discovery to its modern applications, this document details the key chemical and physical properties, established synthetic protocols, and its significant role as a building block in the creation of complex molecules, including active pharmaceutical ingredients (APIs).

Core Properties of this compound

This compound, also known as p-iodobenzoic acid, is a white to off-white crystalline solid. Its structure, featuring a carboxylic acid group and an iodine atom at the para position of a benzene (B151609) ring, imparts a unique combination of reactivity and stability, making it a versatile reagent in organic chemistry.

Physicochemical Data

The key quantitative data for this compound are summarized in the table below, providing a quick reference for its physical and chemical characteristics.

| Property | Value | References |

| Molecular Formula | C₇H₅IO₂ | [1] |

| Molecular Weight | 248.02 g/mol | [1][2] |

| Melting Point | 270-273 °C | [2][3][4] |

| Boiling Point | 318.5 °C at 760 mmHg | [2] |

| Density | 2.184 g/cm³ | [2][5] |

| pKa (at 25 °C) | 4.00 | [2] |

| Water Solubility (at 25 °C) | 0.04 g/L | [2] |

| Solubility in Organic Solvents | Soluble in hot water, alcohol, and ether. | [5][6] |

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of this compound. The following tables summarize the key spectroscopic data.

¹H NMR (DMSO-d₆)

| Chemical Shift (ppm) | Multiplicity | Assignment |

| ~7.75 | Doublet | Aromatic Protons (ortho to -COOH) |

| ~7.85 | Doublet | Aromatic Protons (ortho to -I) |

| ~13.0 | Singlet (broad) | Carboxylic Acid Proton |

Note: Specific chemical shifts can vary slightly depending on the solvent and concentration.[7][8][9][10][11]

¹³C NMR (DMSO-d₆)

| Chemical Shift (ppm) | Assignment |

| ~101 | C-I |

| ~131 | Aromatic CH (ortho to -COOH) |

| ~137 | Aromatic CH (ortho to -I) |

| ~130 | Aromatic C-COOH |

| ~167 | C=O |

Note: Specific chemical shifts can vary slightly depending on the solvent and concentration.[12][13][14]

Infrared (IR) Spectroscopy (KBr Pellet)

| Wavenumber (cm⁻¹) | Assignment |

| 3300-2500 (broad) | O-H stretch (carboxylic acid) |

| ~1680 | C=O stretch (carbonyl) |

| ~1600-1400 | C=C stretch (aromatic) |

| ~1300 | C-O stretch |

| ~950-910 | O-H bend (out-of-plane) |

Mass Spectrometry (Electron Ionization)

| m/z | Assignment |

| 248 | [M]⁺ (Molecular Ion) |

| 231 | [M-OH]⁺ |

| 203 | [M-COOH]⁺ |

| 105 | [C₆H₅CO]⁺ |

| 77 | [C₆H₅]⁺ |

Discovery and History

The exploration of iodinated organic compounds dates back to the 19th century. While pinpointing the exact first synthesis of this compound is challenging, early work by chemists such as Peter Griess on diazotization reactions in the 1860s laid the foundation for the synthesis of various halogenated aromatic compounds.[15] One of the earliest documented methods for preparing p-iodobenzoic acid involved the oxidation of p-iodotoluene.[15] Over the years, synthetic methodologies have been refined to improve yield, purity, and scalability.

Experimental Protocols for Synthesis and Purification

Several reliable methods exist for the laboratory-scale and industrial production of this compound. The two most common and effective methods are detailed below.

Synthesis via Oxidation of p-Iodotoluene

This method involves the oxidation of the methyl group of p-iodotoluene to a carboxylic acid using a strong oxidizing agent like potassium permanganate (B83412) (KMnO₄).[3][16]

References

- 1. This compound | C7H5IO2 | CID 12085 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Cas 619-58-9,this compound | lookchem [lookchem.com]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. This compound | 619-58-9 [chemicalbook.com]

- 5. This compound [chembk.com]

- 6. Infinium Pharmachem Limited [infiniumpharmachem.com]

- 7. rsc.org [rsc.org]

- 8. spectrabase.com [spectrabase.com]

- 9. scs.illinois.edu [scs.illinois.edu]

- 10. homepages.abdn.ac.uk [homepages.abdn.ac.uk]

- 11. researchgate.net [researchgate.net]

- 12. rsc.org [rsc.org]

- 13. spectrabase.com [spectrabase.com]

- 14. researchgate.net [researchgate.net]

- 15. Organic Syntheses Procedure [orgsyn.org]

- 16. This compound | High-Purity Reagent Supplier [benchchem.com]

An In-depth Technical Guide to the Safety and Hazards of 4-Iodobenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the safety and hazards associated with 4-Iodobenzoic acid, a versatile building block in pharmaceutical and materials science. Understanding its properties and potential risks is paramount for ensuring laboratory safety and developing appropriate handling protocols. This document outlines the physicochemical characteristics, toxicological profile, safe handling procedures, and emergency responses related to this compound.

Physicochemical and Toxicological Properties

A summary of the key quantitative data for this compound is presented below, facilitating a clear comparison of its fundamental properties.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₇H₅IO₂ | [1][2][3][4][5] |

| Molecular Weight | 248.02 g/mol | [1][2][3][4][5] |

| CAS Number | 619-58-9 | [2][4][5] |

| Appearance | White to off-white or reddish crystalline powder/solid | [2][3][6] |

| Melting Point | 270-273 °C | [3][4] |

| Boiling Point | Decomposes | [2] |

| Water Solubility | Sparingly soluble | [6][7] |

| Vapor Pressure | 0.00015 mmHg at 25°C | [8] |

| logP | 3.02 | [8] |

Table 2: Toxicological Data for this compound

| Parameter | Value | Species | Route | Source(s) |

| LD₅₀ (Lethal Dose, 50%) | 2500 mg/kg | Mouse | Intravenous | [1] |

| Primary Hazards | Skin Irritant (Category 2), Serious Eye Irritant (Category 2), May cause respiratory irritation | N/A | N/A | [1] |

Hazard Identification and GHS Classification

This compound is classified as a hazardous substance. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides the following hazard statements:

-

H315: Causes skin irritation. [1]

-

H319: Causes serious eye irritation. [1]

-

H335: May cause respiratory irritation. [1]

The toxicological properties of this substance have not been fully investigated, and it should be handled with care.[2]

Experimental Protocols for Hazard Assessment

The assessment of skin and eye irritation potential for chemical substances like this compound is guided by internationally recognized protocols, such as those developed by the Organisation for Economic Co-operation and Development (OECD). These guidelines provide a framework for standardized, reproducible, and often in vitro, testing to minimize animal use.

Skin Irritation Testing (based on OECD Guideline 439)

This in vitro test method uses reconstructed human epidermis (RhE) models to assess the potential of a substance to cause skin irritation.

Methodology:

-

Tissue Preparation: Commercially available RhE tissues are pre-incubated in a provided assay medium.

-

Application of Test Substance: A precise amount of this compound (as a solid or a dilution in a suitable solvent) is applied topically to the surface of the RhE tissue. A negative control (e.g., phosphate-buffered saline) and a positive control (e.g., sodium dodecyl sulfate) are run in parallel.

-

Exposure and Incubation: The tissues are exposed to the test substance for a defined period (typically 60 minutes) at a controlled temperature and humidity.

-

Rinsing and Post-Incubation: After exposure, the tissues are thoroughly rinsed to remove the test substance and then incubated in fresh medium for a post-exposure period (typically 42 hours).

-

Viability Assessment (MTT Assay): Cell viability is determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. Viable cells reduce the yellow MTT to a blue formazan (B1609692) salt, which is then extracted and quantified spectrophotometrically.

-

Data Interpretation: The viability of the this compound-treated tissues is expressed as a percentage of the negative control. A substance is classified as a skin irritant if the mean tissue viability is reduced below a certain threshold (e.g., ≤ 50%).

Eye Irritation Testing (based on OECD Guideline 492)

This in vitro method utilizes reconstructed human cornea-like epithelial (RhCE) models to identify chemicals that can cause serious eye damage or irritation.

Methodology:

-

Tissue Preparation: Commercially available RhCE tissues are hydrated and pre-incubated in assay medium.

-

Application of Test Substance: A defined amount of this compound is applied to the surface of the RhCE tissues. Positive and negative controls are included.

-

Exposure and Rinsing: The tissues are exposed for a set duration (e.g., 30 minutes for liquids/solutions, up to 6 hours for solids). Following exposure, the test substance is removed by rinsing.

-

Post-Incubation: The tissues are transferred to fresh medium and incubated for a specified period.

-

Viability Assessment (MTT Assay): Similar to the skin irritation test, cell viability is measured using the MTT assay.

-

Data Interpretation: The relative viability of the treated tissues compared to the negative control determines the irritation potential. A viability below a defined threshold (e.g., ≤ 60%) indicates that the substance is an eye irritant.

Mechanisms of Toxicity and Signaling Pathways

The primary hazards of this compound are skin, eye, and respiratory irritation. While specific molecular pathways for this compound have not been extensively studied, the general mechanism of chemical-induced skin irritation involves a cascade of events. The following is a generalized and hypothetical pathway for a chemical irritant like this compound.

Chemical irritants can penetrate the stratum corneum, the outermost layer of the skin, and disrupt the integrity of keratinocytes. This disruption can lead to the release of pro-inflammatory mediators. The acidic nature of the carboxylic acid group may contribute to this initial disruption. The presence of the iodine atom may also play a role, as some iodinated compounds have been shown to induce inflammatory responses.[2][9]

A plausible, though not experimentally confirmed for this specific molecule, signaling cascade initiated by a chemical irritant is the activation of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) and MAPK (mitogen-activated protein kinase) pathways. These are key signaling pathways that regulate inflammatory responses.[10] Activation of these pathways can lead to the production and release of pro-inflammatory cytokines and chemokines, such as interleukins (e.g., IL-1α, IL-6, IL-8) and tumor necrosis factor-alpha (TNF-α). These signaling molecules then recruit immune cells to the site of exposure, resulting in the classic signs of inflammation: redness, swelling, and pain.

Safe Handling and Storage

Adherence to proper handling and storage protocols is essential to minimize the risks associated with this compound.

Table 3: Personal Protective Equipment (PPE) and Engineering Controls

| Control Type | Recommendation | Source(s) |

| Engineering Controls | Work in a well-ventilated area, preferably in a chemical fume hood. | [2] |

| Eye/Face Protection | Wear chemical safety goggles or glasses with side shields. | [2] |

| Skin Protection | Wear chemical-resistant gloves (e.g., nitrile) and a lab coat. | [2] |

| Respiratory Protection | If dust is generated, use a NIOSH-approved respirator. | [2] |

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place. Keep away from incompatible materials such as strong bases and oxidizing agents.[2]

Stability and Reactivity: this compound is stable under normal conditions. However, it is incompatible with strong bases and oxidizing agents. Hazardous decomposition products upon combustion include carbon monoxide, carbon dioxide, and hydrogen iodide.[2]

Emergency Procedures

In the event of exposure or a spill, immediate and appropriate action is crucial.

Table 4: First Aid Measures

| Exposure Route | First Aid Procedure | Source(s) |

| Inhalation | Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention. | [2] |

| Skin Contact | Immediately flush the skin with plenty of soap and water for at least 15 minutes while removing contaminated clothing. Seek medical attention. | [2] |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention. | [2] |

| Ingestion | Do not induce vomiting. If the person is conscious, give 2-4 cupfuls of water or milk. Seek immediate medical attention. | [2] |

Fire-Fighting Measures:

-

Extinguishing Media: Use water spray, dry chemical, carbon dioxide, or alcohol-resistant foam.[2]

-

Specific Hazards: During a fire, irritating and highly toxic gases may be generated through thermal decomposition.[2]

-

Protective Equipment: Firefighters should wear a self-contained breathing apparatus (SCBA) and full protective gear.[2]

Accidental Release Measures:

-

Personal Precautions: Ensure adequate ventilation and wear appropriate personal protective equipment.

-

Containment and Cleanup: Sweep up the spilled solid material, avoiding dust generation, and place it into a suitable container for disposal. Clean the spill area thoroughly.

Disposal Considerations

Dispose of this compound and any contaminated materials in accordance with all applicable federal, state, and local environmental regulations. Do not allow the chemical to enter drains or waterways.

This technical guide is intended to provide comprehensive safety information for trained professionals. Always refer to the most current Safety Data Sheet (SDS) for this compound before use and ensure that all laboratory personnel are trained on its proper handling and associated hazards.

References

- 1. This compound | C7H5IO2 | CID 12085 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Use of potassium iodide in Dermatology: updates on an old drug - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. This compound | 619-58-9 [chemicalbook.com]

- 5. scbt.com [scbt.com]

- 6. nbinno.com [nbinno.com]

- 7. Page loading... [guidechem.com]

- 8. drugs.com [drugs.com]

- 9. High Quality Potassium iodide has some special uses in dermatology Factory, Supplier | Aogubio [m.aogubio.com]

- 10. Inflammatory signaling pathways in the treatment of Alzheimer's disease with inhibitors, natural products and metabolites (Review) - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes: The Use of 4-Iodobenzoic Acid in Suzuki Coupling Reactions

Introduction

The Suzuki-Miyaura cross-coupling reaction is a fundamental tool in modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance.[1][2] It is widely used in the pharmaceutical, agrochemical, and materials science industries for the synthesis of complex molecules, particularly biaryl structures which are common motifs in biologically active compounds.[1][3]

4-Iodobenzoic acid is a highly valuable and versatile building block for these reactions.[4][5] Its structure, featuring both a reactive iodine atom and a modifiable carboxylic acid group on an aromatic ring, makes it a powerful reagent for constructing intricate molecular architectures.[5]

Principle of Reactivity

The utility of this compound in Suzuki coupling stems from the reactivity of its carbon-iodine (C-I) bond.[5] In the rate-determining oxidative addition step of the palladium-catalyzed cycle, the general reactivity trend for aryl halides is Ar-I > Ar-Br > Ar-Cl >> Ar-F.[6] The relatively weak C-I bond in this compound facilitates rapid oxidative addition to the Pd(0) catalyst, even under mild conditions.[7] This high reactivity makes it an excellent electrophilic partner, often allowing for reactions at room temperature with very low catalyst loadings and short reaction times.[3][7] In contrast, less reactive aryl halides like 4-chlorobenzoic or 4-fluorobenzoic acid typically require higher temperatures, specialized catalyst systems with electron-donating ligands, and more forceful conditions to achieve successful coupling.[7]

The carboxylic acid group provides a secondary point for diversification, allowing for subsequent modifications such as conversion to esters, amides, or alcohols, further enhancing its synthetic utility.[5]

Quantitative Data Summary

The following table summarizes reaction conditions and outcomes for the Suzuki coupling of this compound with various boronic acids, highlighting the efficiency of this substrate.

| Coupling Partner | Catalyst System | Catalyst Loading (mol%) | Base | Solvent | Temperature | Time | Conversion (%) |

| Phenylboronic acid | Pd(OAc)₂ | 4 x 10⁻³ | Na₂CO₃ | Water | Room Temp. | 10 min | >95 |

| Phenylboronic acid | Pd(DMAP)₄(OH)₂ Complex | 4 x 10⁻³ | - | Water | - | 10 min | - |

| (3-propionamidophenyl)boronic acid | Na₂PdCl₄/PPh₂PhSO₃Na/HCOOH | 0.1 | K₂CO₃ | Water | Room Temp. | 24 h | 100 |

| (3-propionamidophenyl)boronic acid | Na₂PdCl₄/PPh₂PhSO₃Na/HCOOH | 0.01 | K₂CO₃ | Water | 70 °C | 24 h | 100 |

Data adapted from studies on ligand-free and aqueous palladium-catalyzed Suzuki reactions.[7][8][9]

Experimental Protocols